molecular formula C8H16N4 B2413112 N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]ethane-1,2-diamine CAS No. 1006323-11-0

N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]ethane-1,2-diamine

Cat. No. B2413112
CAS RN: 1006323-11-0
M. Wt: 168.244
InChI Key: OEKQEVZLTRNFBK-UHFFFAOYSA-N
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Description

“N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]ethane-1,2-diamine” is a chemical compound that contains a pyrazole moiety . Pyrazole is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms and three carbon atoms . It is a weak base, with pKb 11.5 (pKa of the conjugate acid 2.49 at 25 °C) .


Synthesis Analysis

The synthesis of pyrazole derivatives often involves the reaction of α,β-unsaturated aldehydes with hydrazine and subsequent dehydrogenation . For example, N-tert.butylpyrazole intermediates reacted with ethylenediamine or propylenediamine via C2 SN Ar to offer various pyrazole derivatives .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyrazole ring, which is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms and three carbon atoms .


Chemical Reactions Analysis

Pyrazoles are synthesized by the reaction of α,β-unsaturated aldehydes with hydrazine and subsequent dehydrogenation . Substituted pyrazoles are prepared by condensation of 1,3-diketones with hydrazine .

Scientific Research Applications

Synthesis and Characterization

  • Novel Schiff base complexes of manganese (III) derived from heterocyclic beta-diketone with aromatic and aliphatic diamine, including derivatives of N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]ethane-1,2-diamine, have been synthesized and characterized by various analytical techniques. These complexes are noted for their unique thermal behaviors and octahedral stereochemistry (Surati & Thaker, 2010).

Corrosion Inhibition

  • Tetrakis pyrazole derivatives, including those related to this compound, have shown potential as corrosion inhibitors. Their effectiveness in protecting mild steel in acidic environments has been demonstrated through various electrochemical and weight loss measurements (Louadi et al., 2017).

Catalysis and Complex Formation

  • Mononuclear thiocyanate and binuclear azido bridged nickel(II) complexes of N4-coordinate pyrazole-based ligand, a derivative of this compound, have been synthesized. These complexes exhibit interesting magnetic properties and have potential applications in the field of catalysis (Solanki, Monfort, & Kumar, 2013).

Antibacterial and Antifungal Activities

  • A study explored the antibacterial and antifungal activities of a mixed pyrazole-diamine/Ni(II) complex, highlighting the significance of these compounds in the development of new antimicrobial agents (Titi et al., 2021).

DNA and Protein Binding

  • Mononuclear copper(II) complexes with a tetradentate pyrazole-based ligand have shown promising results in DNA binding studies and exhibit antimicrobial activity. These findings open up potential applications in the field of bioinorganic chemistry and pharmaceuticals (Solanki, Kumar, Doshi, & Prabha, 2013).

Polymers and Materials Science

  • Pyridyl-imine based copper complexes, including derivatives of the target compound, have been applied in AGET and SARA ATRP of styrene and methyl methacrylate, demonstrating their utility in polymer science (Hsiao, Han, Lee, & Peng, 2014).

properties

IUPAC Name

N'-[(1,3-dimethylpyrazol-4-yl)methyl]ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N4/c1-7-8(5-10-4-3-9)6-12(2)11-7/h6,10H,3-5,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEKQEVZLTRNFBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1CNCCN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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